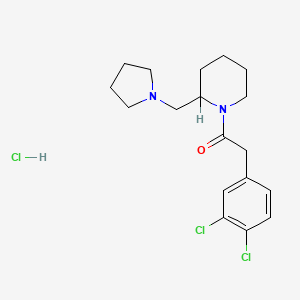
N-Phenylglycine Isopentyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenylglycine Isopentyl Ester is an organic compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol . It is a derivative of N-Phenylglycine, which itself is derived from Glycine . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Phenylglycine Isopentyl Ester can be synthesized from N-Phenylglycine. The preparation involves esterification, where N-Phenylglycine reacts with isopentyl alcohol in the presence of a catalyst, typically sulfuric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where N-Phenylglycine and isopentyl alcohol are combined with a catalyst. The reaction mixture is heated and stirred continuously to ensure complete esterification. After the reaction, the product is purified through distillation or recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenylglycine Isopentyl Ester undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of N-Phenylglycine with isopentyl alcohol.
Hydrolysis: The ester can be hydrolyzed back to N-Phenylglycine and isopentyl alcohol in the presence of an acid or base.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, heating under reflux.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under appropriate conditions, such as alkoxides or amines.
Major Products:
Hydrolysis: N-Phenylglycine and isopentyl alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Aplicaciones Científicas De Investigación
N-Phenylglycine Isopentyl Ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Phenylglycine Isopentyl Ester involves its ability to undergo esterification and hydrolysis reactions. In biological systems, it can be hydrolyzed to release N-Phenylglycine, which can then participate in various metabolic pathways. The ester group can also interact with other molecules, facilitating the formation of new compounds .
Comparación Con Compuestos Similares
N-Phenylglycine: The parent compound from which N-Phenylglycine Isopentyl Ester is derived.
Glycine Esters: Other esters of glycine, such as methyl glycine ester and ethyl glycine ester.
Phenylglycine Derivatives: Compounds like N-Phenylglycine Ethyl Ester and N-Phenylglycine Methyl Ester.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its isopentyl group makes it more hydrophobic compared to other glycine esters, influencing its solubility and interaction with other molecules .
Propiedades
Número CAS |
100618-40-4 |
|---|---|
Fórmula molecular |
C₁₃H₁₉NO₂ |
Peso molecular |
221.3 |
Sinónimos |
3-Methylbutyl 2-(Phenylamino)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)
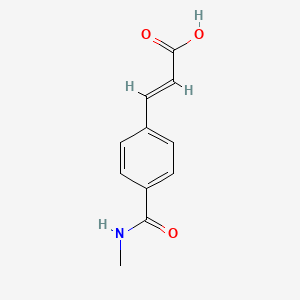
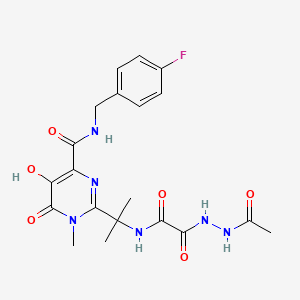
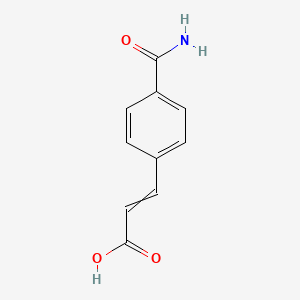
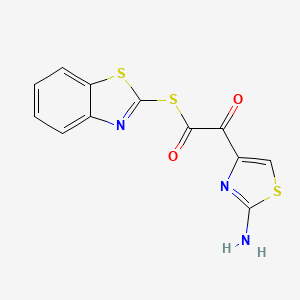
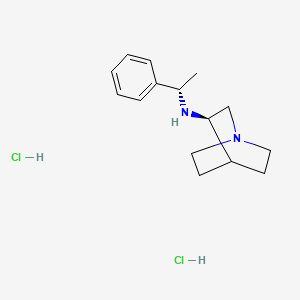
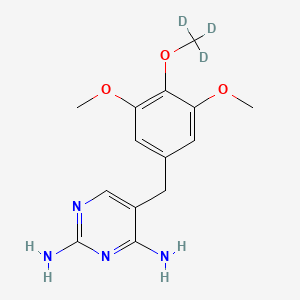
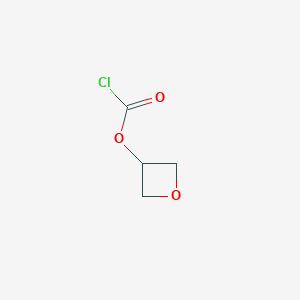
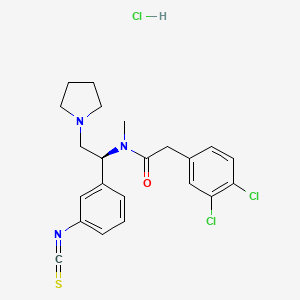
![1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester](/img/structure/B1145598.png)
